molecular formula C19H22N4O4S B11027165 1-(2,4-dimethoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11027165
M. Wt: 402.5 g/mol
InChI Key: RQORCAHCJOHQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a thieno[3,4-c]pyrazole moiety, and a dimethoxyphenyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the dimethoxyphenyl group and the pyrrolidine ring through various organic reactions such as nucleophilic substitution and amide bond formation. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethoxyphenyl group, where methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other molecular interactions that lead to a biological effect.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-dimethoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide include other thieno[3,4-c]pyrazole derivatives and pyrrolidine-based compounds. These compounds may share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting potential for diverse applications.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O4S/c1-22-18(13-9-28-10-14(13)21-22)20-19(25)11-6-17(24)23(8-11)15-5-4-12(26-2)7-16(15)27-3/h4-5,7,11H,6,8-10H2,1-3H3,(H,20,25)

InChI Key

RQORCAHCJOHQEV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)C3CC(=O)N(C3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.